molecular formula C7H11BrN2 B2407168 3-Bromo-1-sec-butyl-1H-pyrazole CAS No. 1354706-11-8

3-Bromo-1-sec-butyl-1H-pyrazole

Cat. No.: B2407168
CAS No.: 1354706-11-8
M. Wt: 203.083
InChI Key: PLQLISBTWFOGIU-UHFFFAOYSA-N
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Description

3-Bromo-1-sec-butyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the third position. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of the bromine atom and the sec-butyl group makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-sec-butyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α-bromo ketones, which forms pyrazoline intermediates. These intermediates can then be oxidized to yield the desired pyrazole . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can provide eco-friendly attributes to the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-sec-butyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-1-sec-butyl-1H-pyrazole involves its interaction with various molecular targets. The bromine atom and the sec-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo tautomerism, which may affect its biological activity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-sec-butyl-1H-pyrazole is unique due to the presence of both the bromine atom and the sec-butyl group, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate for synthesizing a variety of complex compounds .

Properties

IUPAC Name

3-bromo-1-butan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQLISBTWFOGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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